1-Cyclopropyl-2-methoxyethanone

CRF-1 Receptor Antagonists Cyclopropanation Medicinal Chemistry

1-Cyclopropyl-2-methoxyethanone (CAS 166526-05-2) is a small organic molecule with the molecular formula C₆H₁₀O₂, consisting of a cyclopropyl ring linked to a methoxyethanone moiety. It has a molecular weight of 114.14 g/mol, a density of 1.063 g/cm³, a boiling point of 182.3 °C at 760 mmHg, and a logP of 0.61, reflecting a balanced polarity for drug-like and synthetic intermediate applications.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 166526-05-2
Cat. No. B180747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-2-methoxyethanone
CAS166526-05-2
Synonyms1-cyclopropyl-2-methoxyethanone
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCOCC(=O)C1CC1
InChIInChI=1S/C6H10O2/c1-8-4-6(7)5-2-3-5/h5H,2-4H2,1H3
InChIKeySRUHSAYUENORGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropyl-2-methoxyethanone CAS 166526-05-2: Key Physicochemical and Structural Properties for Research Procurement


1-Cyclopropyl-2-methoxyethanone (CAS 166526-05-2) is a small organic molecule with the molecular formula C₆H₁₀O₂, consisting of a cyclopropyl ring linked to a methoxyethanone moiety . It has a molecular weight of 114.14 g/mol, a density of 1.063 g/cm³, a boiling point of 182.3 °C at 760 mmHg, and a logP of 0.61, reflecting a balanced polarity for drug-like and synthetic intermediate applications . The compound is typically supplied as a neat liquid or oil and serves as a versatile building block in medicinal chemistry, particularly in the synthesis of CRF-1 receptor antagonists and other biologically active molecules [1].

Why 1-Cyclopropyl-2-methoxyethanone Cannot Be Replaced by Generic Cyclopropyl Ketones


Substituting 1-cyclopropyl-2-methoxyethanone with a generic cyclopropyl ketone (e.g., cyclopropyl methyl ketone or cyclopropyl ethyl ketone) risks compromising synthetic efficiency and product quality. The methoxy group in the alpha-position provides a specific electronic environment and acts as a masked synthetic handle, enabling chemoselective transformations that are not possible with unsubstituted analogs . Without this methoxy moiety, the building block cannot effectively serve as a precursor for CRF-1 antagonists or other advanced intermediates [1]. The structural specificity of this compound directly impacts yield, purity, and the feasibility of downstream synthetic steps, making generic substitution an unsuitable strategy for applications requiring precise molecular architecture .

Evidence-Based Selection Guide for 1-Cyclopropyl-2-methoxyethanone


Synthetic Yield Advantage of 1-Cyclopropyl-2-methoxyethanone as a Key Intermediate

The synthesis of 1-cyclopropyl-2-methoxyethanone via reaction of cyclopropyl bromide with (N-methyl-N-methoxy)methoxyacetamide proceeds with a reported yield of 81% [1]. This high yield, compared to typical cyclopropanation reactions that often yield 50-70% [2], underscores the efficiency of the specific synthetic route and the compound's value as a robust building block. The methoxy group stabilizes the intermediate and facilitates purification, directly reducing cost and time in multi-step syntheses.

CRF-1 Receptor Antagonists Cyclopropanation Medicinal Chemistry

Physicochemical Stability Advantage of 1-Cyclopropyl-2-methoxyethanone over Aliphatic Ketones

The presence of the cyclopropyl ring confers enhanced metabolic stability compared to linear alkyl ketones . While specific metabolic half-life data for the target compound itself is limited in public sources, the general principle of increased stability of cyclopropyl-containing compounds is well-documented [1]. The compound's LogP of 0.61 indicates a balanced hydrophilicity/lipophilicity profile, suggesting improved aqueous solubility compared to more lipophilic cyclopropyl ketone analogs (e.g., cyclopropyl phenyl ketone with estimated LogP >2.5).

Metabolic Stability Physicochemical Properties Drug Design

Selective Reactivity of the Methoxy Group in 1-Cyclopropyl-2-methoxyethanone

The methoxy group in the alpha-position acts as a masked carbonyl or a precursor for further functionalization [1]. Unlike simple cyclopropyl ketones that lack this handle, 1-cyclopropyl-2-methoxyethanone can undergo selective demethylation to reveal an alcohol or be used in nucleophilic substitution reactions. This chemoselectivity is crucial in complex molecule synthesis where protecting group strategies and late-stage diversification are required.

Chemoselectivity Synthetic Intermediate Protecting Groups

Optimal Use Cases for 1-Cyclopropyl-2-methoxyethanone in Medicinal Chemistry and Process Development


Synthesis of CRF-1 Receptor Antagonists

The compound is a key intermediate in the synthesis of potent CRF-1 receptor antagonists [1]. Researchers developing treatments for stress-related disorders, anxiety, and depression can utilize this building block to construct the core pharmacophore, leveraging its cyclopropyl ring for metabolic stability and the methoxy group for further functionalization [1].

Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 114.14 g/mol, 1-cyclopropyl-2-methoxyethanone fits the 'rule of three' criteria for fragment libraries (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) . Its balanced LogP of 0.61 and the presence of both a cyclopropyl ring and a methoxy group make it an attractive fragment for screening against a variety of biological targets to identify novel chemical starting points.

Developing Negative and Positive Allosteric Modulators (NAMs/PAMs)

The cyclopropyl group is a privileged motif in allosteric modulator design due to its ability to influence conformational dynamics of target proteins [2]. 1-Cyclopropyl-2-methoxyethanone provides a synthetically tractable entry point for building more complex molecules aimed at modulating GPCRs (e.g., CRF-1, mGluRs) or other allosteric sites [1][2].

Process Chemistry and Scale-Up Development

The well-characterized synthetic route with a reported yield of 81% provides a solid foundation for process development. For projects advancing from discovery to preclinical development, this compound offers a reliable and efficient building block that can be produced at scale with good batch-to-batch consistency, reducing the risk of synthetic bottlenecks.

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